A Technical Guide to the Synthesis and Characterization of 6-Chloro-2H-chromene
A Technical Guide to the Synthesis and Characterization of 6-Chloro-2H-chromene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 6-Chloro-2H-chromene, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details a common synthetic methodology, outlines comprehensive characterization protocols, and presents relevant physical and spectroscopic data in a structured format.
Synthesis of 6-Chloro-2H-chromene
The synthesis of 2H-chromenes can be achieved through various strategies, including the reaction of phenols with α,β-unsaturated aldehydes, Wittig reactions, and Claisen rearrangements. A prevalent and effective method involves the acid-catalyzed condensation of a substituted phenol with an α,β-unsaturated aldehyde. For the synthesis of 6-Chloro-2H-chromene, 4-chlorophenol serves as the logical starting material.
Experimental Protocol: Synthesis via Condensation Reaction
This protocol describes the synthesis of 6-Chloro-2H-chromene from 4-chlorophenol and acrolein, catalyzed by a phenylboronic/benzoic acid co-catalyst system.
Materials:
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4-Chlorophenol
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Acrolein (or its equivalent, 3-methyl-2-butenal for a dimethyl-substituted variant)
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Phenylboronic acid
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Benzoic acid
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Heptane (or another suitable high-boiling, non-polar solvent)
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Ethyl acetate
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Hexane
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Anhydrous magnesium sulfate or sodium sulfate
Equipment:
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Round-bottom flask
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Reflux condenser
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Heating mantle with magnetic stirrer
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Separatory funnel
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Rotary evaporator
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Glass column for chromatography
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Silica gel (230-400 mesh)
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Thin-layer chromatography (TLC) plates
Procedure:
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Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chlorophenol (1.0 eq), benzoic acid (0.1 eq), and phenylboronic acid (0.1 eq).
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Solvent Addition: Add heptane to the flask to create a solution or a fine suspension.
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Reagent Addition: While stirring, add acrolein (1.2 eq) to the reaction mixture.
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Reflux: Heat the mixture to reflux (approximately 98°C for heptane) and maintain for 12-24 hours. Monitor the reaction progress by TLC using a mixture of ethyl acetate and hexane (e.g., 1:9 v/v) as the eluent.
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Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the solvent using a rotary evaporator.
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Extraction: Dissolve the crude residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate.
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Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.
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Isolation: Combine the fractions containing the pure product (identified by TLC) and remove the solvent on a rotary evaporator to yield 6-Chloro-2H-chromene as the final product.
Characterization of 6-Chloro-2H-chromene
The structural confirmation and purity assessment of the synthesized 6-Chloro-2H-chromene are performed using a combination of spectroscopic and physical methods.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol:
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Sample Preparation: Dissolve 5-10 mg of the purified 6-Chloro-2H-chromene in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
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Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and DEPT spectra on a spectrometer (e.g., 400 MHz or higher).
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Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values to elucidate the molecular structure.
2.2 Infrared (IR) Spectroscopy
Experimental Protocol:
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Sample Preparation: Place a small amount of the neat liquid or solid sample on the ATR crystal of an FTIR spectrometer.
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Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.
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Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
2.3 Mass Spectrometry (MS)
Experimental Protocol:
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Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
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Data Acquisition: Introduce the sample into the mass spectrometer (e.g., using ESI or GC-MS). Acquire the mass spectrum.
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Analysis: Determine the molecular ion peak (M⁺) to confirm the molecular weight and analyze the fragmentation pattern to support the proposed structure.
2.4 Physical Properties
Experimental Protocol:
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Melting Point: For solid samples, determine the melting point range using a calibrated melting point apparatus to assess purity.
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Appearance: Visually inspect the sample to determine its physical state (e.g., solid, oil), color, and crystalline form.
Quantitative Data Summary
The following tables summarize the expected physical and spectroscopic data for 6-Chloro-2H-chromene and its derivatives. Note that data for the parent compound is scarce, and thus data from closely related, substituted analogs are included for reference.
Table 1: Physical and Mass Spectrometry Data
| Property | Description | Reference Compound |
|---|---|---|
| Molecular Formula | C₉H₇ClO | 6-Chloro-2H-chromene |
| Molecular Weight | 166.60 g/mol | 6-Chloro-2H-chromene |
| Appearance | Expected to be a solid or oil | - |
| Mass Spectrum (m/z) | M⁺ at 194 for C₁₀H₉ClO₂[1] | 6-Chloro-4-methyl-2H-chromen-2-one[1] |
Table 2: ¹H NMR Spectroscopic Data (Expected) Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 7.1 - 7.3 | m | 3H | Aromatic protons (H5, H7, H8) |
| ~ 6.8 | d | 1H | Aromatic proton (likely H5) |
| ~ 5.8 | dt | 1H | Vinylic proton (H3) |
| ~ 6.5 | d | 1H | Vinylic proton (H4) |
| ~ 4.8 | d | 2H | Methylene protons (H2) |
Table 3: ¹³C NMR Spectroscopic Data (Expected) Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
|---|---|---|
| ~ 152 | C | C8a |
| ~ 129 | CH | C5 |
| ~ 128 | C | C6 (C-Cl) |
| ~ 127 | CH | C7 |
| ~ 125 | CH | C4 |
| ~ 122 | CH | C3 |
| ~ 121 | C | C4a |
| ~ 117 | CH | C8 |
| ~ 66 | CH₂ | C2 |
Table 4: IR Spectroscopic Data (Expected)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~ 3050 | Medium | Aromatic C-H stretch |
| ~ 2920, 2850 | Medium | Aliphatic C-H stretch (CH₂) |
| ~ 1640 | Medium-Strong | C=C stretch (vinylic) |
| ~ 1600, 1480 | Strong | Aromatic C=C stretch |
| ~ 1230 | Strong | Aryl-O-Alkyl C-O stretch (asymmetric) |
| ~ 1030 | Strong | Aryl-O-Alkyl C-O stretch (symmetric) |
| ~ 820 | Strong | C-Cl stretch |
